6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Regioisomerism Structure–Activity Relationship Medicinal Chemistry

6-(2,3-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797868-80-4; synonym: (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone) is a synthetic heterocyclic small molecule with molecular formula C16H17N3O3 and molecular weight 299.33 g/mol. It belongs to the pyrido[4,3-d]pyrimidine class—a privileged bicyclic scaffold carrying a 2,3-dimethoxybenzoyl substituent at the N6 position of the partially saturated pyrido ring.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 1797868-80-4
Cat. No. B2479988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS1797868-80-4
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C16H17N3O3/c1-21-14-5-3-4-12(15(14)22-2)16(20)19-7-6-13-11(9-19)8-17-10-18-13/h3-5,8,10H,6-7,9H2,1-2H3
InChIKeyDIORCRSPNWPVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(2,3-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797868-80-4): Compound Identity and Scaffold Context for Procurement Screening


6-(2,3-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797868-80-4; synonym: (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone) is a synthetic heterocyclic small molecule with molecular formula C16H17N3O3 and molecular weight 299.33 g/mol [1]. It belongs to the pyrido[4,3-d]pyrimidine class—a privileged bicyclic scaffold carrying a 2,3-dimethoxybenzoyl substituent at the N6 position of the partially saturated pyrido ring. This scaffold family is extensively represented in kinase inhibitor discovery programs, most notably in recent KRAS G12C/G12D, EGFR, PI3K, and CYP51 inhibitor development campaigns [2]. The compound serves as a screening library member and a versatile synthetic intermediate for structure–activity relationship (SAR) exploration around the 7,8-dihydropyrido[4,3-d]pyrimidine chemotype.

Why Generic Pyrido[4,3-d]pyrimidine Substitution Fails for 6-(2,3-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Procurement


Within the pyrido[4,3-d]pyrimidine class, biopharmaceutical properties are exquisitely sensitive to the N6 substitution pattern. The Wuyts et al. (2013) profiling study of ten pyrido[4,3-d]pyrimidines demonstrated that FaSSIF solubility spanned over three orders of magnitude (1.9 μM to 4.2 mM) and Caco-2 permeability coefficients varied 300-fold (0.17 × 10⁻⁶ to 52 × 10⁻⁶ cm/s) solely as a function of peripheral substituent identity [1]. Critically, a dimethoxyphenyl substituent was specifically identified as impairing Caco-2 permeability relative to other substitution types [1]. Furthermore, the 2,3-dimethoxy regioisomeric arrangement of the target compound establishes a vicinal dimethoxy pattern capable of intramolecular hydrogen bonding and metal-chelation interactions that are geometrically impossible for the 3,5-dimethoxy or 2,4-dimethoxy regioisomers [2]. Consequently, substitution with a generic pyrido[4,3-d]pyrimidine analog—even one bearing a dimethoxybenzoyl group at a different regioisomeric position—will likely produce divergent permeability, solubility, metabolic stability, and target-binding profiles, undermining the reproducibility of screening campaigns and SAR conclusions.

Quantitative Differentiation Evidence for 6-(2,3-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797868-80-4) Relative to Closest Analogs


Regioisomeric Differentiation: 2,3-Dimethoxybenzoyl vs. 3,5-Dimethoxybenzoyl Substitution Pattern Controls Intramolecular Electronic Environment

The target compound bears a 2,3-dimethoxybenzoyl group (ortho-vicinal dimethoxy), placing the two methoxy substituents in adjacent positions on the phenyl ring. The closest regioisomeric analog—6-(3,5-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine—positions the methoxy groups in a meta relationship. In the 2,3-isomer, the ortho-methoxy arrangement establishes an electron-rich vicinal dioxygen motif with a computed O–O distance of approximately 2.6–2.8 Å, capable of bidentate metal coordination and intramolecular C–H···O hydrogen bonding that modulates the carbonyl rotamer population [1]. In the 3,5-isomer, the O–O distance exceeds 5 Å, precluding such interactions. This regioisomeric distinction produces divergent three-dimensional electrostatic potential surfaces that differentially affect target protein recognition, despite identical molecular formula and molecular weight [2].

Regioisomerism Structure–Activity Relationship Medicinal Chemistry

Caco-2 Permeability Class Effect: Dimethoxyphenyl Substituents Impair Intestinal Permeability Relative to Other Pyrido[4,3-d]pyrimidine Substituents

The Wuyts et al. (2013) biopharmaceutical profiling study explicitly identified that a dimethoxyphenyl substituent (compound 2300 in that library) impaired Caco-2 permeability relative to other substitution patterns across ten pyrido[4,3-d]pyrimidine analogs [1]. Across the full library, Caco-2 permeability coefficients ranged from 0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s—a 306-fold range—demonstrating that substituent identity, not the core scaffold, dominates permeability behavior [1]. This class-level finding directly informs expectations for the target compound: the 2,3-dimethoxybenzoyl substituent is predicted to position this compound in the lower-to-moderate permeability range of the pyrido[4,3-d]pyrimidine spectrum, in contrast to analogs bearing non-dimethoxy aryl, heteroaryl, or alkyl substituents at N6 which may exhibit substantially higher permeability [1]. All compounds in the study were metabolically stable in human intestinal microsomes, and no toxicity was observed toward Caco-2 cells or sandwich-cultured rat hepatocytes within 6-hour incubation [1].

Biopharmaceutical Profiling Caco-2 Permeability ADME Intestinal Absorption

Physicochemical Differentiation from 3-Chlorophenyl Analog: Hydrogen-Bonding Capacity and Polarity Contrast

The closest commercially cataloged structural analog—(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone (CAS 1797869-80-7)—exchanges the 2,3-dimethoxybenzoyl group for a 3-chlorobenzoyl group. This single substitution produces a marked divergence in key physicochemical parameters. The target compound (MW 299.33, C16H17N3O3) carries 6 hydrogen bond acceptors (two methoxy oxygens plus the amide carbonyl and pyrimidine nitrogens), a topological polar surface area (TPSA) of approximately 68.5 Ų, and zero hydrogen bond donors [1]. In contrast, the 3-chlorophenyl analog (MW ~273.72, C14H12ClN3O) has approximately 4 HBA, a lower TPSA of approximately 42–46 Ų, and increased lipophilicity (estimated logP increase of 0.5–0.8 log units due to chlorine substitution) . The TPSA differential of approximately 22–26 Ų exceeds typical thresholds for meaningful permeability divergence (>20 Ų difference) [1]. The 2,3-dimethoxy groups also contribute higher aqueous solubility potential (logS approximately -2.86 for the target compound) compared to the more lipophilic chloro analog .

Physicochemical Properties Polar Surface Area Hydrogen Bonding Drug-likeness

Scaffold Biological Target Landscape: Pyrido[4,3-d]pyrimidine Core Is Validated Across Multiple Kinase and Non-Kinase Targets with Substitution-Dependent Selectivity

The pyrido[4,3-d]pyrimidine scaffold has been validated as a productive chemotype across diverse biological targets, with target selectivity being dictated by the peripheral substitution pattern. Recent patent literature (Pfizer Inc., Bristol-Myers Squibb, Ikena Oncology, 2023–2025) establishes this scaffold class as KRAS G12C/G12D/G12V inhibitors [1]. In the agrochemical space, Yan et al. (2024) demonstrated that pyrido[4,3-d]pyrimidine derivatives act as sterol 14α-demethylase (CYP51) inhibitors with EC₅₀ values against Botrytis cinerea as low as 0.191 μg/mL, outperforming the commercial fungicide epoxiconazole (EC₅₀ 0.670 μg/mL) [2]. The scaffold also appears in HSP90 inhibitors (tetrahydropyrido[4,3-d]pyrimidine series) , and earlier work established it in PDE4 inhibition and EGFR tyrosine kinase inhibition [3]. The 2,3-dimethoxybenzoyl substituent of the target compound provides a distinct hydrogen-bonding and steric pharmacophore within this scaffold family—differing from the anilino, amino, and heteroaryl substituents that dominate the published inhibitor chemotypes [1][2]. This substitution pattern may redirect target engagement toward proteins that preferentially accommodate the ortho-dimethoxy motif.

Kinase Inhibition KRAS CYP51 Target Selectivity Chemical Biology

Hepatic Metabolic Stability Class Prediction: Methoxy Groups and Ketone as Predicted Metabolic Soft Spots

The Wuyts et al. (2013) study identified that across the pyrido[4,3-d]pyrimidine scaffold, aliphatic chains, methoxy groups on phenyl substituents, ketone substituents, and amine substituents were predicted as the most susceptible sites for hepatic metabolism [1]. The target compound contains three such predicted metabolic soft spots: two methoxy groups and one ketone (amide carbonyl). The hepatic extraction ratio for the scaffold class was intermediate to high (ER > 0.3) [1], indicating significant first-pass metabolism potential. This contrasts with analogs that lack methoxy substituents (e.g., the 3-chlorophenyl analog CAS 1797869-80-7) or that bear metabolic-blocking groups such as trifluoromethyl or sulfonyl substituents [1]. All analogs in the study were metabolically stable in human intestinal microsomes, indicating that metabolic liability is primarily hepatic rather than intestinal [1]. A correlation was established between polar surface area and metabolic stability (R = 0.76), suggesting that the higher PSA of the target compound (68.46 Ų) relative to less polar analogs may partially offset the methoxy-related metabolic susceptibility [1].

Hepatic Metabolism Metabolic Stability Extraction Ratio Aldehyde Oxidase

Recommended Application Scenarios for 6-(2,3-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797868-80-4) Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening Probe for Non-Canonical Hinge-Binding Chemotypes

The pyrido[4,3-d]pyrimidine core is a validated kinase inhibitor scaffold, but the 2,3-dimethoxybenzoyl N6 substituent of this compound is structurally distinct from the anilino-, amino-, and heteroaryl-substituted variants that dominate published kinase inhibitor series [1]. This compound is best deployed as a diversity screening probe in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler, Reaction Biology HotSpot) to identify kinases that preferentially accommodate the ortho-dimethoxybenzoyl pharmacophore. The vicinal dimethoxy motif may enable unique hinge-region or allosteric-site interactions inaccessible to mono-substituted or meta-substituted analogs. Given the class-level Caco-2 permeability impairment associated with dimethoxyphenyl substituents [2], biochemical (cell-free) kinase assays are the preferred initial screening format, reserving cell-based follow-up for confirmed hits where permeability can be addressed through formulation or structural optimization.

CYP51/Fungal Demethylase Inhibitor Screening Leveraging Metal-Chelating 2,3-Dimethoxy Motif

The Yan et al. (2024) study demonstrated that pyrido[4,3-d]pyrimidine derivatives can outperform the commercial triazole fungicide epoxiconazole as sterol 14α-demethylase (CYP51) inhibitors, with EC₅₀ values as low as 0.191 μg/mL against Botrytis cinerea [3]. The 2,3-dimethoxybenzoyl group of the target compound presents an ortho-vicinal dimethoxy arrangement capable of coordinating the heme iron in CYP51—a binding mode geometrically analogous to the 2,4-dichlorophenyl and 2,4-difluorophenyl motifs in clinical azole antifungals, but with distinct electronic character conferred by the electron-donating methoxy groups. This compound should be prioritized for antifungal screening panels targeting CYP51 from agriculturally relevant pathogens (B. cinerea, Sclerotinia sclerotiorum, Rhizoctonia cerealis) at test concentrations of 16 μg/mL, with active hits advanced to EC₅₀ determination and CYP51 enzymatic IC₅₀ measurement using the protocols established in [3].

Biopharmaceutical SAR Tool Compound for Probing Dimethoxyphenyl Effects on Oral Absorption

The Wuyts et al. (2013) study explicitly identified dimethoxyphenyl substitution as a permeability-impairing structural feature in the pyrido[4,3-d]pyrimidine class [2]. This compound serves as an ideal tool molecule for systematically investigating the mechanistic basis of this permeability impairment—whether through increased efflux transporter recognition (P-glycoprotein, BCRP), reduced passive transcellular diffusion due to higher PSA, or paracellular route restriction. Paired Caco-2 bidirectional permeability assays (A→B and B→A) with and without transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP) can dissect these contributions. The compound's zero Lipinski violations and favorable MW (299.33) eliminate confounding factors such as molecular size or excessive lipophilicity [4], isolating the dimethoxyphenyl effect for unambiguous interpretation. The close commercial availability of the 3-chlorophenyl analog (CAS 1797869-80-7) provides a built-in comparator with divergent PSA and HBA profile.

Synthetic Intermediate for Late-Stage Diversification of the Pyrido[4,3-d]pyrimidine Scaffold

The target compound positions a 2,3-dimethoxybenzoyl group at the N6 position of the 7,8-dihydropyrido[4,3-d]pyrimidine scaffold, leaving positions 2 and 4 of the pyrimidine ring available for further functionalization through nucleophilic aromatic substitution or cross-coupling chemistry, as demonstrated in the Jang et al. (2006) synthetic methodology for this scaffold class [5]. The electron-rich 2,3-dimethoxybenzoyl substituent is orthogonal to most palladium-catalyzed coupling conditions, enabling sequential derivatization at C2 and C4 without protecting group manipulation. The methoxy groups can also be selectively demethylated (BBr₃ or BCl₃) to generate catechol intermediates for further diversification, a synthetic option unavailable from the 3,5-dimethoxy regioisomer. This compound is therefore strategically valuable as a late-stage diversification intermediate for generating focused libraries around the N6-2,3-dimethoxybenzoyl phenotype.

Quote Request

Request a Quote for 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.